Acarbose Impurity A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

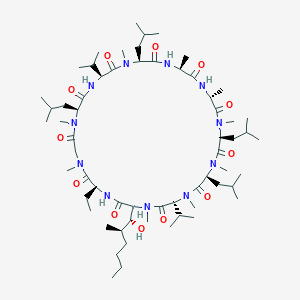

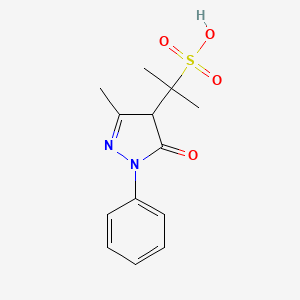

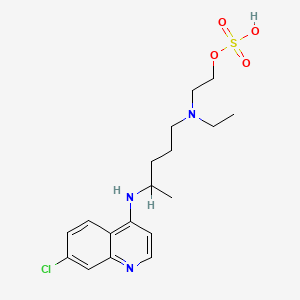

Acarbose Impurity A, also known as Acarbose USP impurity A or Acarbose D-Fructose Impurity, is a complex oligosaccharide . Its chemical name is O-4,6-Dideoxy-4-[[ (1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-enyl]amino]-α-d-glucopyranosyl-(1→4)-O-α-d-glucopyranosyl-(1→4)-d-arabino-hex-2-ulopyranose .

Synthesis Analysis

The synthesis of Acarbose Impurity A involves several steps. GDP-valienol is derived from valienol 7-phosphate, catalyzed by three cyclitol modifying enzymes . O-4-amino-(4,6-dideoxy-α-D-glucopyranosyl)-(1→4)-O-α-D-glucopyranosyl-(1→4)-D-glucopyranose is produced from dTDP-4-amino-4,6-dideoxy-D-glucose and maltose by the glycosyltransferase AcbI . The final assembly process is catalyzed by a pseudoglycosyltransferase enzyme, AcbS, which is a homologue of AcbI but catalyzes the formation of a non-glycosidic C-N bond .Molecular Structure Analysis

The molecular structure of Acarbose Impurity A is complex. It is a pentasaccharide differing from acarbose in the number and nature of sugar subunits in the molecule .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Acarbose Impurity A are complex and involve several enzymes. The final assembly process is catalyzed by a pseudoglycosyltransferase enzyme, AcbS .Applications De Recherche Scientifique

Impurity Analysis and Characterization

- Acarbose bulk drug impurity profiling employs integrated LC-NMR and LC-MS methodologies for the online separation and structural elucidation of drug products. This approach aids in identifying the main components present in acarbose samples, including known and unknown impurities. One such unknown compound identified was a pentasaccharide differing from acarbose in the number and nature of its sugar subunits (Novak et al., 2005).

Enhanced Production and Reduced Impurity Formation

- The addition of validamine to the microbial fermentation process of Actinoplanes utahensis ZJB-08196 was found to enhance acarbose production while concurrently reducing the formation of impurity C. This method significantly increased acarbose titer and improved the proportion of acarbose to impurity C, demonstrating a straightforward strategy for optimizing acarbose production (Xue et al., 2013).

Corrosion Inhibition

- Acarbose was investigated as a green inhibitor of mild steel corrosion in acidic medium. The study utilized experimental and computational techniques, including molecular dynamic simulations and density functional theory, to demonstrate its inhibition efficiency. Acarbose acted as a mixed-type inhibitor, with appreciable efficiency in preventing corrosion, indicating its potential application in materials science (Bashir et al., 2020).

Extraction and Separation Techniques

- Ultrafiltration and nanofiltration membranes were used for the separation and extraction of acarbose from fermentation broth. This process involved removing impurities through ultrafiltration, followed by desalting and concentrating the solution via nanofiltration. This method significantly improved the concentration and extraction yield of acarbose, highlighting an efficient extraction process for acarbose production (Xuequn, 2011).

Mécanisme D'action

Acarbose Impurity A, like acarbose, is an α-glucosidase inhibitor. It acts by competitively inhibiting the activity of pancreatic alpha-amylase and membrane-bound intestinal alpha-glucoside hydrolase . This results in delayed carbohydrate digestion, prolonged overall carbohydrate digestion time, and reduced glucose absorption .

Safety and Hazards

While specific safety and hazards information for Acarbose Impurity A is not available, acarbose, the parent compound, is generally safe but should be handled with care to avoid dust formation and contact with skin, eyes, or clothing . It is also recommended to use personal protective equipment and ensure adequate ventilation .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of Acarbose Impurity A can be achieved through a multi-step process involving the use of starting materials such as D-glucose, D-mannose, and D-fructose. The synthesis pathway involves the protection and deprotection of functional groups, as well as the use of various reagents and catalysts to facilitate the desired reactions.", "Starting Materials": [ "D-glucose", "D-mannose", "D-fructose", "Acetic anhydride", "Methanol", "Hydrogen chloride", "Sodium hydroxide", "Methanesulfonic acid", "Sodium borohydride", "Sodium cyanoborohydride", "Triethylamine", "N,N-dimethylformamide", "Ethyl acetate", "Toluene", "Diethyl ether" ], "Reaction": [ "Protection of D-glucose with acetic anhydride to form the acetyl derivative", "Reduction of D-glucose acetyl derivative with sodium borohydride to form the corresponding alcohol", "Protection of D-mannose and D-fructose with methanesulfonic acid to form the mesylate derivatives", "Deprotection of D-mannose and D-fructose mesylate derivatives with sodium hydroxide to form the corresponding alcohols", "Coupling of D-glucose alcohol with D-mannose alcohol using triethylamine and N,N-dimethylformamide to form a disaccharide", "Reduction of disaccharide with sodium cyanoborohydride to form the corresponding alcohol", "Protection of the alcohol with acetic anhydride to form the acetyl derivative", "Deprotection of the acetyl derivative with methanol and hydrogen chloride to form Acarbose Impurity A" ] } | |

Numéro CAS |

1013621-79-8 |

Nom du produit |

Acarbose Impurity A |

Formule moléculaire |

C25H43NO18 |

Poids moléculaire |

645.62 |

Apparence |

White to Off-White Solid |

Pureté |

> 95% |

Quantité |

Milligrams-Grams |

Synonymes |

O-4,6-Dideoxy-4-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)yranosyl-(1?4)-O-a-D-)-D-fructose; Acarbose D-Fructose Impurit |

Origine du produit |

United States |

Q & A

A: The study found that adding validamine during the fermentation of Actinoplanes utahensis ZJB-08196 significantly increased acarbose production and decreased the concentration of "impurity C." [] Specifically, acarbose titer increased by 85.6% and the acarbose/impurity C ratio improved by 152.9% compared to control experiments. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.